molecular formula C19H16FN3O3 B11409911 4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11409911
M. Wt: 353.3 g/mol
InChI Key: CZFRWRXMPJGQMG-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that features a unique structure combining fluorophenyl, hydroxyethyl, and hydroxyphenyl groups within a dihydropyrrolo[3,4-c]pyrazol-6(2H)-one framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzaldehyde, 2-hydroxyacetophenone, and ethyl acetoacetate. The synthetic route may involve:

    Condensation Reactions: Initial condensation of 4-fluorobenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate.

    Cyclization: The chalcone intermediate undergoes cyclization with ethyl acetoacetate under basic conditions to form the dihydropyrrolo[3,4-c]pyrazole core.

    Functional Group Modifications: Introduction of hydroxyethyl and hydroxyphenyl groups through subsequent reactions such as alkylation and hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to active sites of enzymes, altering their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide
  • 4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
  • 2-fluorophenyl N-(4-methyl-2-nitrophenyl)carbamate

Uniqueness

4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C19H16FN3O3

Molecular Weight

353.3 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C19H16FN3O3/c20-12-7-5-11(6-8-12)18-15-16(13-3-1-2-4-14(13)25)21-22-17(15)19(26)23(18)9-10-24/h1-8,18,24-25H,9-10H2,(H,21,22)

InChI Key

CZFRWRXMPJGQMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC3=C2C(N(C3=O)CCO)C4=CC=C(C=C4)F)O

Origin of Product

United States

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